molecular formula C21H23ClN4O2 B5426096 (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

(E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B5426096
M. Wt: 398.9 g/mol
InChI Key: FJSMIRIZASEPOX-SOFGYWHQSA-N
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Description

(E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their functionalization and coupling to form the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as catalytic oxidation and solvent optimization are employed to ensure efficient production. The use of advanced methodologies like response surface methodology (RSM) can help in fine-tuning the reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with continuous stirring, while reduction reactions often require low temperatures and anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy in treating various diseases, its pharmacokinetics, and its safety profile. Its ability to modulate specific biological pathways could make it a valuable lead compound for the development of new drugs.

Industry

In the industrial sector, this compound may be used in the production of advanced materials. Its chemical properties can be harnessed to create polymers, coatings, and other materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE apart is its unique combination of functional groups and structural complexity. This allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

(E)-3-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-1-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-13-10-18(25(4)23-13)19(27)8-6-16-7-9-20(28-5)17(11-16)12-26-15(3)21(22)14(2)24-26/h6-11H,12H2,1-5H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSMIRIZASEPOX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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